methyl (2R)-2-benzylpyrrolidine-2-carboxylate
Description
Methyl (2R)-2-benzylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a benzyl group and a methyl ester substituent at the 2-position of the pyrrolidine ring. Its absolute configuration at the 2-position is (R), which is critical for its biological activity and stereochemical interactions. This compound has been investigated as a free fatty acid receptor 1 (FFAR1) agonist, demonstrating potency comparable to the reference compound QS-528 in activating FFAR1 at 10 µM concentration . Synthetically, it is derived from commercially available precursors such as 4-hydroxybenzaldehyde and (+)-camphor, involving multi-step reactions including chloromethylation, esterification, and chiral resolution to achieve the desired stereochemistry . The compound’s pyrrolidine core and benzyl substituent contribute to its lipophilicity and binding affinity, making it a promising candidate for antidiabetic drug development.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl (2R)-2-benzylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-12(15)13(8-5-9-14-13)10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3/t13-/m1/s1 |
InChI Key |
RXUVDZTZDFWNNG-CYBMUJFWSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CCCN1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1(CCCN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
L-Proline-Based Routes
L-Proline serves as a cost-effective chiral precursor for synthesizing methyl (2R)-2-benzylpyrrolidine-2-carboxylate. In a method described by Rodríguez et al., L-proline undergoes sequential N-benzylation and esterification to yield intermediate (S)-N-benzyl-O-benzylpyrrolidine-2-carboxylate (Fig. 1A). Key steps include:
-
N-Benzylation : Treatment of L-proline with benzyl bromide and NaHCO₃ in DMF at 100°C (83% yield).
-
Esterification : Reaction with dimethyl methylphosphonate lithiate at -78°C to install the methyl ester.
This route leverages the inherent chirality of L-proline, ensuring retention of the (2R) configuration. However, competing O-benzylation necessitates careful purification to isolate the desired product.
Homologation of L-Phenylalanine
An alternative approach homologates L-phenylalanine to generate β-amino acid intermediates. Cativiela et al. reported a five-step sequence involving:
-
Homologation : Conversion of L-phenylalanine to a β-amino acid via Arndt-Eistert reaction.
-
Cyclization : Intramolecular cyclization using Hg(OTf)₂ to form the pyrrolidine ring with (2S,5R) stereochemistry.
-
Esterification : Methylation of the carboxylic acid with CH₃I/K₂CO₃.
This method achieves 43% overall yield and >99% enantiomeric excess (ee), though mercury-based catalysts pose environmental and safety concerns.
Asymmetric Catalytic Hydrogenation
Vinyl Triflate Intermediate Hydrogenation
A stereoselective route developed by Hsung et al. employs a vinyl triflate intermediate (Fig. 1B):
-
Triflate Formation : Treatment of a β-keto ester with Tf₂O and 2,6-lutidine.
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the double bond, yielding the (2R) configuration with 95% ee.
This method avoids racemization observed in traditional hydrogenation protocols, as demonstrated by comparative studies.
Palladium-Catalyzed γ-Arylation
Pd(OAc)₂-mediated γ-arylation of N-sulfonamide-protected amino esters enables incorporation of benzyl groups (Table 1):
Enzymatic Resolution of Racemates
Lipase-Catalyzed Kinetic Resolution
Racemic methyl 2-benzylpyrrolidine-2-carboxylate is resolved using Pseudomonas cepacia lipase (PCL):
-
Hydrolysis : Selective hydrolysis of the (2S)-enantiomer in phosphate buffer (pH 7.0).
-
Separation : Chromatographic isolation of the remaining (2R)-ester (98% ee).
This method is scalable but limited by maximal 50% theoretical yield of the desired enantiomer.
Stereochemical Control Strategies
Avoiding Racemization During Alkylation
Patent EP3015456A1 emphasizes racemization risks during alkylation of pyrrolidine-2-carboxylates:
Diastereoselective Cyclization
Intramolecular cyclization of aziridines with benzyl Grignard reagents achieves diastereomer ratios up to 15:1 (Fig. 1C). Stereoselectivity arises from chelation control between the Grignard reagent and ester carbonyl.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency Metrics for Key Methods
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| L-Proline Derivatization | 83 | 99 | Low | High |
| Asymmetric Hydrogenation | 80 | 95 | Moderate | Moderate |
| Enzymatic Resolution | 45 | 98 | High | Low |
Chiral pool synthesis offers the best balance of yield and cost, while enzymatic resolution is preferable for high-purity small-scale applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-benzylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Methyl (2R)-2-benzylpyrrolidine-2-carboxylate serves as a chiral building block in organic synthesis. Its unique structure allows it to be used in the synthesis of complex organic molecules, particularly those requiring specific stereochemistry. The compound can undergo various reactions, including oxidation, reduction, and substitution, leading to diverse derivatives .
Biology
In biological research, this compound has been investigated for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature allows it to interact selectively with enzymes, potentially modifying their activity. Studies have shown that it can inhibit certain enzyme pathways, making it a candidate for further exploration in enzyme inhibition studies .
Medicine
The compound's properties have led to its exploration as a precursor in pharmaceutical synthesis. It has potential applications in developing drugs targeting neurological disorders and cancer therapies due to its enzyme inhibitory effects . Notably, research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity against various tumor cell lines .
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways relevant to cancer proliferation. In vitro studies showed that derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments like tamoxifen .
- Pharmaceutical Development : A study exploring the synthesis of novel pyrrolidine derivatives highlighted the potential of this compound as an intermediate in developing new therapeutic agents targeting glycosidases, which are crucial for carbohydrate metabolism regulation .
Mechanism of Action
The mechanism of action of methyl (2R)-2-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The benzyl group and ester functionality contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of methyl (2R)-2-benzylpyrrolidine-2-carboxylate are contextualized below against related pyrrolidine derivatives:
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Key Comparison Points
Stereochemical and Positional Variations The ester position distinguishes pharmacological activity: methyl esters at C2 (target compound) vs. C1 (benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate). This positional shift may affect receptor binding due to spatial orientation differences . Amino and methyl substituents at C4 in (2R,4R)-benzyl 4-amino-2-methylpyrrolidine-1-carboxylate introduce basicity and steric hindrance, which could limit membrane permeability relative to the target compound .
Pharmacological Relevance
- This compound is the only compound in this comparison with validated FFAR1 agonist activity , highlighting the importance of its benzyl ester and (R)-configuration for target engagement .
- Derivatives like (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate are primarily used as synthetic intermediates , lacking direct therapeutic data .
Synthetic Complexity The target compound requires chiral resolution and multi-step synthesis (52% yield for the HCl salt), whereas cyano-ethyl derivatives (e.g., benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate) are commercially available, suggesting simpler scalability .
Biological Activity
Methyl (2R)-2-benzylpyrrolidine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Structural Characteristics
This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the benzyl group enhances its lipophilicity, influencing its solubility and interactions with biological systems. The molecular formula is , with a molecular weight of approximately 219.28 g/mol.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.28 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 292.1 °C at 760 mmHg |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily as an enzyme substrate influencing several biochemical pathways. Its derivatives have been explored for therapeutic applications, particularly in cancer treatment and enzyme inhibition.
The compound acts by forming active intermediates that participate in biochemical pathways, affecting enzyme activities significantly. For instance, it has been studied as a potential inhibitor for poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.
Case Studies and Research Findings
-
Cancer Cell Proliferation Inhibition :
A study demonstrated that this compound derivatives induced robust degradation of AKT proteins, inhibiting downstream signaling pathways and suppressing cancer cell proliferation in vitro . This highlights its potential as an anticancer agent. -
Enzyme Interaction Studies :
Research indicates that this compound can bind to specific molecular targets, altering enzyme activities and influencing cellular processes. For example, its interaction with PARP has been shown to enhance the efficacy of certain chemotherapeutic agents . -
Therapeutic Applications :
The compound's structural versatility allows for modifications that can lead to derivatives with improved biological activity profiles. These derivatives are being investigated for their roles in developing inhibitors for various enzymes involved in cancer progression .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit distinct biological activities.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 1-benzylpyrrolidine-3-carboxylate | Pyrrolidine ring with carboxylic acid at position 3 | Different biological activity profiles |
| Methyl 1-phenylpyrrolidine-2-carboxylate | Phenyl group instead of benzyl | Varied pharmacological effects |
| Methyl 1-benzylpiperidine-2-carboxylate | Piperidine ring instead of pyrrolidine | Different steric and electronic properties |
Q & A
Q. What synthetic strategies are effective for preparing methyl (2R)-2-benzylpyrrolidine-2-carboxylate with high enantiomeric purity?
The synthesis typically involves three critical steps: (i) construction of the pyrrolidine ring via cyclization or ring-closing metathesis, (ii) stereoselective introduction of the benzyl group at the 2-position using chiral auxiliaries or catalysts, and (iii) esterification to stabilize the carboxylate group. For enantiomeric control, asymmetric hydrogenation or enzymatic resolution methods are recommended. For example, chiral palladium catalysts can achieve >95% enantiomeric excess (ee) in similar pyrrolidine derivatives . Post-synthetic purification via preparative HPLC with chiral columns ensures final purity.
Q. How can researchers optimize solubility and stability for in vitro assays?
Solubility is pH-dependent due to the compound’s zwitterionic nature. Pre-formulation studies should test buffers across a pH range (e.g., 3–9) using UV-Vis spectroscopy or HPLC to monitor degradation. For stability, lyophilization under inert gas (e.g., argon) minimizes oxidation, while storage at −80°C in amber vials reduces photodegradation. Evidence from analogous compounds suggests that phosphate-buffered saline (PBS) at pH 7.4 provides optimal stability for cellular assays .
Q. What preliminary biological screening models are suitable for assessing its pharmacological potential?
Begin with high-throughput enzyme inhibition assays (e.g., proteases, kinases) due to the compound’s structural similarity to bioactive pyrrolidine derivatives. For neuropharmacology, receptor-binding studies (e.g., GABAA or NMDA receptors) are relevant. Cell viability assays (e.g., MTT in HEK293 or SH-SY5Y lines) can evaluate cytotoxicity. Prioritize assays with orthogonal detection methods (e.g., fluorescence and luminescence) to minimize false positives .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict binding affinities. Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (e.g., GROMACS) identifies potential binding poses with targets like ion channels or enzymes. For example, studies on related pyrrolidine-carboxylates used DFT to correlate substituent electronegativity with inhibitory activity against trypsin-like proteases .
Q. What experimental approaches resolve contradictions in reported biological activities across studies?
Contradictions often arise from assay conditions or impurity profiles. Perform the following:
- Reproducibility checks : Replicate assays in multiple cell lines (e.g., primary vs. immortalized).
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., diastereomers) that may influence activity.
- Dose-response validation : Test activity across a broad concentration range (nM–mM) to rule out off-target effects.
A study on benzyl-pyrrolidine derivatives resolved discrepancies by identifying a 5% impurity responsible for false-positive cytotoxicity .
Q. How do substituent modifications (e.g., benzyl vs. phenethyl groups) impact stereochemical outcomes and bioactivity?
The benzyl group’s steric bulk and π-π stacking potential enhance rigidity, favoring specific binding conformations. Comparative studies on methyl (2R)-2-phenethylpyrrolidine-2-carboxylate showed reduced CNS penetration compared to the benzyl analog due to increased hydrophobicity. Replace the benzyl group with fluorinated analogs (e.g., 4-fluorobenzyl) to study electronic effects on target engagement .
Q. What advanced techniques validate the compound’s stereochemistry and purity?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and calculated spectra.
- X-ray crystallography : Resolves crystal packing effects on stereochemistry, as demonstrated for methyl 2-benzyl-5-azetidinyl-pyrrolidine derivatives .
Q. How can researchers design SAR studies to optimize activity against neurodegenerative targets?
- Scaffold diversification : Introduce substituents at the pyrrolidine nitrogen (e.g., acyloxy groups) to modulate blood-brain barrier permeability.
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic motifs.
- In silico ADMET : Predict metabolic stability (e.g., CYP450 interactions) using tools like Schrödinger’s QikProp. A study on 4-Cbz-aminopyrrolidine derivatives linked Cbz protection to enhanced proteolytic stability .
Methodological Guidance
- Stereochemical Analysis : Combine NOESY NMR with computational modeling to assign axial/equatorial substituent orientations.
- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways, guided by ICH Q1A guidelines.
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity datasets from public repositories (e.g., ChEMBL).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
